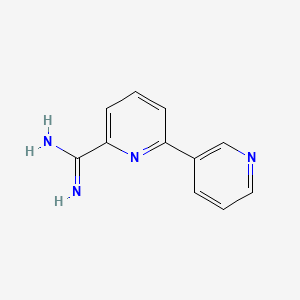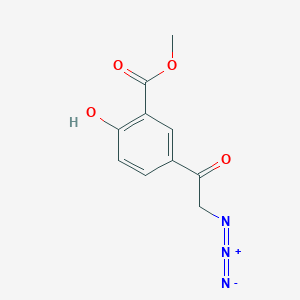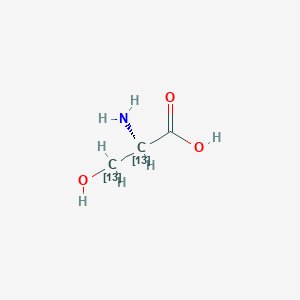
L-Serine-2,3-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine-2,3-13C2: is a labeled form of the amino acid L-serine, where the carbon atoms at positions 2 and 3 are replaced with the carbon-13 isotope. This isotopic labeling is used in various scientific research applications, particularly in the fields of biochemistry and molecular biology. The compound has a molecular formula of HO13CH213CH(NH2)CO2H and a molecular weight of 107.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-Serine-2,3-13C2 typically involves the incorporation of carbon-13 into the serine molecule. This can be achieved through chemical synthesis or biosynthetic methods using carbon-13 labeled precursors. One common method involves the use of labeled glycine and formaldehyde in a Strecker synthesis, followed by hydrolysis to yield the labeled serine .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled serine is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: L-Serine-2,3-13C2 undergoes various chemical reactions, including:
Oxidation: L-Serine can be oxidized to form pyruvate and ammonia.
Reduction: Reduction reactions can convert serine to glycine.
Substitution: Serine can undergo substitution reactions, particularly in the formation of peptides and proteins
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Peptide synthesis often involves reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)
Major Products:
Oxidation: Pyruvate and ammonia.
Reduction: Glycine.
Substitution: Peptides and proteins
Scientific Research Applications
L-Serine-2,3-13C2 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of serine into various biochemical pathways.
Biology: Helps in studying protein synthesis and the role of serine in cellular functions.
Medicine: Used in research on neurological diseases, as serine is a precursor to important neurotransmitters.
Mechanism of Action
L-Serine-2,3-13C2 exerts its effects by participating in various metabolic pathways. It is a precursor to glycine and cysteine, which are important for the synthesis of proteins and other biomolecules. In the central nervous system, serine acts as a neuroprotective agent by modulating neurotransmitter levels and promoting neuronal health. It also plays a role in the synthesis of sphingolipids, which are essential for cell membrane integrity .
Comparison with Similar Compounds
L-Serine-1-13C: Labeled at the first carbon position.
L-Serine-3-13C: Labeled at the third carbon position.
L-Serine-1,2-13C2: Labeled at the first and second carbon positions
Uniqueness: L-Serine-2,3-13C2 is unique due to its specific labeling at the second and third carbon positions, which allows for detailed studies of metabolic pathways and protein synthesis. This specific labeling provides insights that other labeled forms may not offer, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C3H7NO3 |
|---|---|
Molecular Weight |
107.08 g/mol |
IUPAC Name |
(2R)-2-amino-3-hydroxy(2,3-13C2)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1,2+1 |
InChI Key |
MTCFGRXMJLQNBG-OZEVJHNRSA-N |
Isomeric SMILES |
[13CH2]([13C@H](C(=O)O)N)O |
Canonical SMILES |
C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


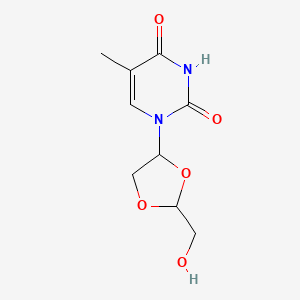
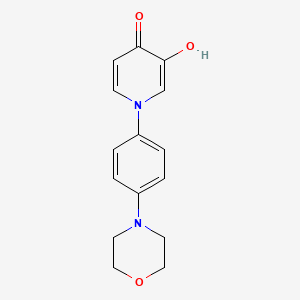
![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)
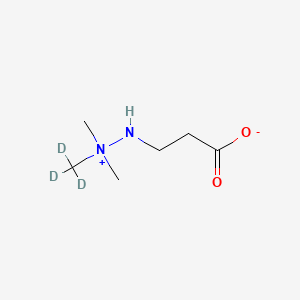
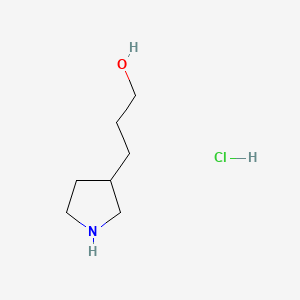
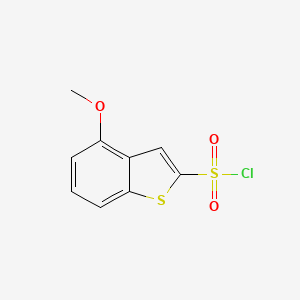
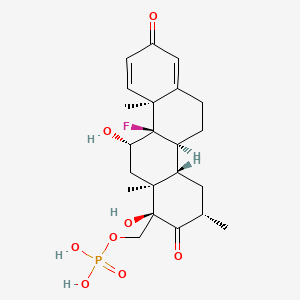
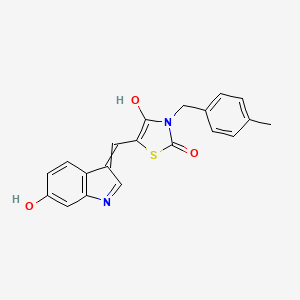

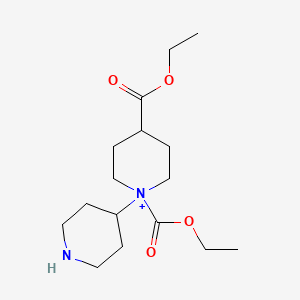
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
![3-[(6-Bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid](/img/structure/B13863076.png)
